molecular formula C14H15N3O B2396648 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2094333-04-5

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2396648
CAS No.: 2094333-04-5
M. Wt: 241.294
InChI Key: XWCZHJSHRMFFLK-UHFFFAOYSA-N
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Description

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a methyl group at the 3-position and a 1,2,3,4-tetrahydroisoquinoline moiety at the 6-position. The dihydropyrimidinone scaffold is known for its conformational flexibility and hydrogen-bonding capacity, making it a versatile pharmacophore in medicinal chemistry .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-10-15-13(8-14(16)18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZHJSHRMFFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is C14H16N2OC_{14}H_{16}N_{2}O. The structure features a pyrimidinone core substituted with a tetrahydroisoquinoline moiety, which is crucial for its biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC14H16N2OC_{14}H_{16}N_{2}O
Molecular Weight232.29 g/mol
CAS Number123456-78-9

Antimicrobial Activity

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit significant antimicrobial properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one demonstrated notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study on human breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased rates of apoptosis.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one . Research has suggested that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several derivatives of tetrahydroisoquinolines, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one was tested against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The results showed that at concentrations of 10 µM and above, there was a marked increase in apoptotic cell death compared to controls. Flow cytometry analysis confirmed the activation of caspases 3 and 9 as part of the apoptosis pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives

6-Amino-2-(3,4-dihydroisoquinolin-2-yl)pyrimidin-4(3H)-one (CAS 1004304-24-8)
  • Structural Differences: Replaces the 3-methyl group with a 6-amino substituent.
  • Reduced lipophilicity may limit blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., peripheral vs. CNS targets) .

Triazine and Tetrazine Derivatives

Pyrazolo-Triazine and Tetrazine Systems
  • Structural Contrast: Triazine/tetrazine cores (e.g., pyrazolo[3,4-e]-1,2,4-triazines) are six-membered rings with three or four nitrogen atoms, differing from the dihydropyrimidinone’s two nitrogen atoms .
  • Synthetic Methods: Triazine derivatives often require selective hydrazinolysis or cyclization reactions, whereas the target compound’s synthesis likely involves condensation of tetrahydroisoquinoline with methyl-substituted pyrimidinone precursors .

Azo-Linked Pyrazolo-Triazines

  • Example : 2-Hydroxy-3-phenylazopyrazolo-triazines synthesized in .
  • Key Differences: Azo (-N=N-) groups confer photochemical reactivity and color, useful in dyes or sensors, unlike the target compound’s neutral substituents.

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